An In-depth Technical Guide to Ethyl 2-Bromononanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-Bromononanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromononanoate is an alpha-brominated fatty acid ester, a class of organic compounds that serve as versatile intermediates in a multitude of synthetic applications. The presence of a bromine atom on the carbon adjacent to the ester carbonyl group makes this position highly susceptible to nucleophilic attack, rendering the molecule a potent alkylating agent. This reactivity profile, combined with the lipophilic nine-carbon chain, makes ethyl 2-bromononanoate a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty materials. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and reaction protocols, spectroscopic analysis, and essential safety information.
Physical and Chemical Properties
Direct experimental data for ethyl 2-bromononanoate is not extensively available in the literature. However, its properties can be reliably estimated based on the trends observed in its homologous series. Below is a table summarizing its key physical and chemical properties, with some values estimated from shorter-chain analogs.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-bromononanoate | |
| CAS Number | 7425-60-7 | |
| Molecular Formula | C₁₁H₂₁BrO₂ | |
| Molecular Weight | 265.19 g/mol | |
| Boiling Point | ~250-260 °C (estimated) | Estimated from homologs[1] |
| Density | ~1.15 g/mL (estimated) | Estimated from homologs[1] |
| Refractive Index | ~1.455 (estimated) | Estimated from homologs[1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform). | [2] |
| Appearance | Colorless to pale yellow liquid (expected). | [3] |
Synthesis of Ethyl 2-Bromononanoate
The most common and reliable method for synthesizing α-bromo esters like ethyl 2-bromononanoate is a two-step process involving the Hell-Volhard-Zelinsky bromination of the parent carboxylic acid (nonanoic acid) to form 2-bromononanoyl bromide, followed by esterification with ethanol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Bromononanoyl Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add nonanoic acid (1 equivalent) and a catalytic amount of red phosphorus (0.1 equivalents).
-
Heat the mixture to 80°C with stirring.
-
Slowly add bromine (1.1 equivalents) from the dropping funnel. The initial red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, continue to heat the mixture at 80-90°C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.
-
The crude 2-bromononanoyl bromide can be purified by distillation under reduced pressure.
Step 2: Esterification to Ethyl 2-Bromononanoate
-
Cool the crude 2-bromononanoyl bromide in an ice bath.
-
Slowly add anhydrous ethanol (2 equivalents) to the flask with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to complete the esterification.
-
Cool the reaction mixture and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude ethyl 2-bromononanoate can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Synthesis Workflow Diagram
Caption: Synthesis of Ethyl 2-Bromononanoate.
Chemical Reactivity and Applications
The primary utility of ethyl 2-bromononanoate in organic synthesis stems from its nature as an excellent electrophile. The carbon atom bonded to the bromine is activated by the adjacent electron-withdrawing ester group, making it highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism.[4] This allows for the facile introduction of the nonanoyl ester moiety into a wide range of molecules.
Nucleophilic Substitution with Azide
A representative reaction is the substitution of the bromide with an azide ion to form ethyl 2-azidononanoate. This product can then be further transformed, for example, through reduction to an alpha-amino acid ester or by participation in click chemistry reactions.[5][6]
Experimental Protocol: Synthesis of Ethyl 2-Azidononanoate
-
In a round-bottom flask, dissolve ethyl 2-bromononanoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine to remove any residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-azidononanoate.
-
The product can be purified by column chromatography on silica gel.
Sₙ2 Reaction Mechanism Diagram
Caption: Sₙ2 reaction of ethyl 2-bromononanoate with azide.
Applications in Drug Development
While specific examples of ethyl 2-bromononanoate in marketed drugs are not readily found in public literature, its structural motif is highly relevant. Long-chain bromoesters are key intermediates in the synthesis of complex lipids and other bioactive molecules. For instance, a similar compound, ethyl 7-bromo-2,2-dimethylheptanoate, is a crucial building block in the synthesis of bempedoic acid, a novel treatment for hypercholesterolemia.[7][8] The alkylating ability of these bromoesters is utilized to form key carbon-carbon bonds in the construction of the final drug substance.
Spectroscopic Analysis
The structural features of ethyl 2-bromononanoate give rise to a predictable spectroscopic signature.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | Quartet | 2H | -O-CH₂-CH₃ |
| ~4.15 | Triplet | 1H | -CH(Br)- |
| ~2.0-2.2 | Multiplet | 2H | -CH₂-CH(Br)- |
| ~1.2-1.5 | Multiplet | 10H | -(CH₂)₅- |
| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |
| ~0.90 | Triplet | 3H | -CH₂-CH₃ (end of nonyl chain) |
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (Ester) |
| ~62 | -O-CH₂- |
| ~45 | -CH(Br)- |
| ~34 | -CH₂-CH(Br)- |
| ~31 | -CH₂- (alkyl chain) |
| ~29 (multiple peaks) | -CH₂- (alkyl chain) |
| ~22 | -CH₂- (alkyl chain) |
| ~14 (two peaks) | -CH₃ (ethyl and nonyl) |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
~1740 cm⁻¹ (strong): C=O stretching vibration of the ester.
-
~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.
-
~1150-1250 cm⁻¹ (strong): C-O stretching of the ester.
-
~600-700 cm⁻¹ (medium): C-Br stretching.
Mass Spectrometry (MS):
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 264 and 266 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the entire ester group (-COOEt, m/z = 73), and cleavage of the alkyl chain.[9][10]
Safety and Handling
Ethyl 2-bromononanoate, like other α-bromoesters, should be handled with care in a well-ventilated fume hood. Based on the safety data for homologous compounds, it is expected to be:
-
Lachrymatory: Vapors are irritating to the eyes and mucous membranes.[13]
-
Harmful if swallowed or inhaled. [12]
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Incompatible with strong bases, oxidizing agents, and reducing agents.[13]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.
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